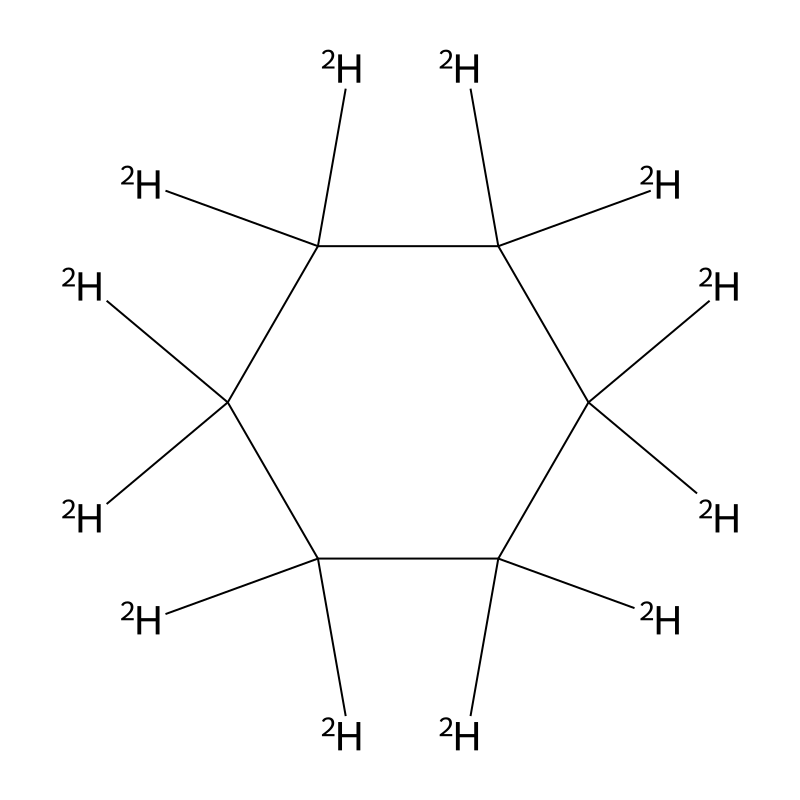

Cyclohexane-d12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Improved Sensitivity and Resolution: Cyclohexane-d12 is primarily used as a solvent in NMR spectroscopy. Because all twelve hydrogen atoms in the molecule are replaced with deuterium (d), it produces no signal in the proton (¹H) NMR spectrum. This eliminates interference from the solvent peak, allowing for better sensitivity and resolution of signals from the sample of interest [].

- Locking Solvent: The deuterium lock refers to a technique that utilizes the deuterium signal from the solvent to maintain a stable magnetic field during NMR experiments. This is crucial for obtaining high-quality spectra [].

Other Spectroscopic Techniques

- Minimal Background Interference: Cyclohexane-d12 finds application in other spectroscopic techniques beyond NMR due to its minimal background interference. For instance, it can be used in Infrared (IR) spectroscopy to study samples with minimal interference from the solvent.

Synthesis and Study of Deuterated Compounds

- Deuterium Labeling: Cyclohexane-d12 can be used as a starting material for the synthesis of other deuterated compounds. These compounds are valuable tools for studying reaction mechanisms, protein dynamics, and other biological processes by selectively labeling specific positions with deuterium.

Cyclohexane-d12 is a deuterated isotopologue of cyclohexane, characterized by the molecular formula and a molar mass of approximately 96.23 g/mol. It is a colorless liquid with a mild sweet odor, melting point between 6 and 7 degrees Celsius, and boiling point ranging from 79 to 81 degrees Celsius. This compound is flammable and can form explosive mixtures with air, necessitating careful handling and storage practices .

Cyclohexane-d12 does not have a specific biological mechanism of action. Its primary function is as an inert solvent that minimizes interference with the NMR signals of interest.

- Oxidation: Cyclohexane-d12 can be oxidized to produce cyclohexanone-d12 and cyclohexanol-d12. This reaction is significant in synthetic organic chemistry and is often used in studies involving isotope effects.

- Hydrogen Abstraction: The compound is involved in hydrogen-deuterium isotope effect studies, where the rate of reaction differs based on whether hydrogen or deuterium is abstracted. This property is exploited in kinetic studies to understand reaction mechanisms .

Cyclohexane-d12 can be synthesized through several methods:

- Deuteration of Cyclohexane: One common method involves the reaction of cyclohexane with deuterated reagents, such as deuterated lithium aluminum hydride or deuterated halides, under controlled conditions to replace hydrogen atoms with deuterium.

- Chemical Exchange Reactions: Another approach is through chemical exchange reactions where cyclohexane interacts with deuterated solvents or gases, facilitating the substitution of hydrogen atoms with deuterium .

Cyclohexane-d12 has several applications in scientific research:

- Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent in nuclear magnetic resonance spectroscopy due to its unique isotopic signature, which aids in distinguishing signals from protons versus deuterons.

- Isotope Labeling: Used in metabolic studies and tracer experiments to investigate reaction mechanisms and pathways involving hydrogen transfer.

- Chemical Kinetics Studies: Its unique isotopic properties allow for detailed studies of reaction kinetics and mechanisms involving hydrogen abstraction .

Interaction studies involving cyclohexane-d12 focus on its behavior in various chemical environments. These studies often examine how the presence of deuterium affects reaction rates and mechanisms compared to non-deuterated counterparts. Such investigations are crucial for understanding fundamental chemical processes and improving synthetic methodologies .

Cyclohexane-d12 shares structural similarities with several other compounds, particularly those that are also cyclic hydrocarbons or isotopologues. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Cyclohexane | C6H12 | Non-deuterated counterpart; widely used solvent |

| Benzene | C6H6 | Aromatic compound; different reactivity profile |

| Cyclopentane | C5H10 | Smaller ring structure; different physical properties |

| Cyclooctane | C8H16 | Larger ring structure; distinct reactivity |

| Toluene | C7H8 | Methyl-substituted benzene; used as an industrial solvent |

Cyclohexane-d12's uniqueness lies in its isotopic composition, which allows for specific applications in research that require tracing or differentiating between hydrogen and deuterium during

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard